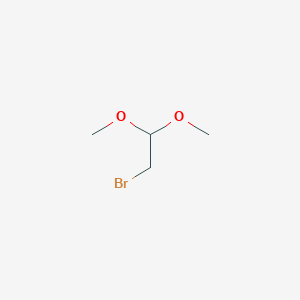

2-Bromo-1,1-dimethoxyethane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73700. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSFWUFSEJXMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064608 | |

| Record name | Ethane, 2-bromo-1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7252-83-7 | |

| Record name | 2-Bromo-1,1-dimethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7252-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 2-bromo-1,1-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,1-dimethoxyethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 2-bromo-1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 2-bromo-1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethoxybromoethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BKM28RJ5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1,1-dimethoxyethane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is a valuable bifunctional molecule utilized in a variety of organic syntheses. Its structure incorporates both a reactive bromine atom, susceptible to nucleophilic substitution, and a protected aldehyde group in the form of a dimethyl acetal. This unique combination allows for selective chemical transformations, making it a key building block in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of its chemical properties, structural details, and a detailed experimental protocol for its synthesis.

Chemical Structure and Identification

This compound is a halogenated acetal. The core structure consists of a two-carbon ethane (B1197151) backbone. One carbon atom is bonded to a bromine atom, while the other is bonded to two methoxy (B1213986) groups (-OCH₃), forming the dimethyl acetal functionality.

Key Identifiers:

Synonyms: Bromoacetaldehyde dimethyl acetal, 1-Bromo-2,2-dimethoxyethane, 2,2-Dimethoxyethyl bromide.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 169.02 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 148-150 °C (at 760 mmHg) | [4][5] |

| 58-59 °C (at 14 Torr) | [2] | |

| Density | 1.43 g/mL at 25 °C | [4] |

| 1.570 g/cm³ at 20 °C | [2] | |

| Refractive Index | n20/D 1.445 | [4] |

| Flash Point | 51 °C (123.8 °F) | [5] |

| Solubility | Insoluble in water | [4] |

| Vapor Pressure | 4.81 mmHg at 25°C | [4] |

Experimental Protocols

Synthesis of this compound

The following procedure is adapted from a well-established method for the synthesis of the analogous diethyl acetal and is a common approach for the preparation of bromoacetals. The reaction involves the bromination of a vinyl ether precursor in the presence of an alcohol.

Reaction Scheme:

References

A Comprehensive Technical Guide to 2-Bromo-1,1-dimethoxyethane for Researchers and Drug Development Professionals

An in-depth exploration of the synonyms, chemical properties, synthesis, and applications of 2-Bromo-1,1-dimethoxyethane, a versatile building block in organic chemistry and pharmaceutical development.

Introduction

This compound is a key bifunctional organic compound featuring both a bromine atom, which serves as a good leaving group, and a protected aldehyde in the form of a dimethyl acetal (B89532). This unique structural combination makes it a highly valuable reagent in a multitude of organic transformations, enabling the introduction of a two-carbon unit with a latent aldehyde functionality. This guide provides a comprehensive overview of its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and application, and its role in complex molecular syntheses relevant to drug discovery and development.

Chemical Identity and Synonyms

The compound with the IUPAC name this compound is widely known in the scientific community by several synonyms. The most common of these is Bromoacetaldehyde dimethyl acetal .[1] This name clearly describes its structure as the dimethyl acetal of bromoacetaldehyde. Other frequently used synonyms are listed in the table below, and researchers may encounter any of these in literature and chemical catalogs.

| Synonym | CAS Number |

| Bromoacetaldehyde dimethyl acetal | 7252-83-7 |

| 1-Bromo-2,2-dimethoxyethane | 7252-83-7 |

| 2,2-Dimethoxyethyl bromide | 7252-83-7 |

| Dimethylbromoacetal | 7252-83-7 |

| Acetaldehyde (B116499), bromo-, dimethyl acetal | 7252-83-7 |

| Ethane, 2-bromo-1,1-dimethoxy- | 7252-83-7 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Formula | C₄H₉BrO₂ |

| Molecular Weight | 169.02 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.43 g/mL at 25 °C |

| Boiling Point | 148-150 °C |

| Flash Point | 53 °C (127.4 °F) |

| Refractive Index | n20/D 1.445 |

| Solubility | Insoluble in water |

| Storage Temperature | 2-8°C |

| Purity | Typically ≥97% |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acetalization of 2-bromoacetaldehyde with methanol (B129727) in the presence of an acid catalyst.[2]

Materials:

-

2-Bromoacetaldehyde

-

Dry Methanol

-

p-Toluenesulfonic acid

-

Saturated aqueous solution of Na₂S₂O₅

-

Anhydrous Na₂SO₄

Equipment:

-

Two-necked round bottom flask

-

Dean-Stark apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a two-necked round bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add dry methanol (20 mL, 0.49 mol) and p-toluenesulfonic acid (3.78 g, 10 mol%) in toluene (100 mL).[2]

-

Slowly add 2-bromoacetaldehyde (10.0 g, 0.22 mol) to the solution.[2]

-

Stir the reaction mixture at 78 °C for 24 hours. Water will be collected in the Dean-Stark trap.[2]

-

After the reaction is complete, cool the mixture to room temperature and add a saturated aqueous solution of Na₂S₂O₅ (100 mL).[2]

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (2 x 100 mL).[2]

-

Combine the organic phases and dry over anhydrous Na₂SO₄.[2]

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the product as a colorless oil.[2]

Application in the Synthesis of a Benzofuran (B130515) Derivative

This compound is a versatile reagent for introducing a protected aldehyde functionality. An example of its application is in the synthesis of stilbenoid-derived 2,3-diaryl-5-substituted benzofurans.[3]

Materials:

-

Phenolic precursor

-

This compound

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (MeCN)

Equipment:

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round bottom flask, dissolve the phenolic starting material in acetonitrile.

-

Add cesium carbonate (Cs₂CO₃) to the solution.

-

Add this compound to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3 days.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting product can then be isolated and purified using standard techniques such as extraction and column chromatography.

Signaling Pathways and Experimental Workflows

The utility of this compound extends to the synthesis of complex molecules with potential biological activity. The diagrams below illustrate a general synthetic pathway utilizing this reagent and a conceptual workflow for antiviral drug synthesis, for which such building blocks are crucial.

Caption: General synthetic route to a benzofuran derivative.

Caption: Conceptual workflow for antiviral drug synthesis.

Conclusion

This compound is a cornerstone reagent for organic chemists and drug development professionals. Its ability to act as a masked acetaldehyde equivalent allows for the strategic introduction of this important functional group in complex, multi-step syntheses. A comprehensive understanding of its properties, synonyms, and reaction protocols is paramount for its effective and safe utilization in the laboratory and in the development of novel therapeutics. The detailed information provided in this guide serves as a valuable resource for researchers aiming to leverage the synthetic potential of this versatile molecule.

References

Bromoacetaldehyde Dimethyl Acetal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical constants, experimental protocols, and key applications of bromoacetaldehyde (B98955) dimethyl acetal (B89532). This versatile reagent serves as a valuable building block in a multitude of organic syntheses, including the formation of heterocyclic compounds and N-alkylation reactions. Its utility is further expanded by the strategic use of the acetal group as a protecting group for the aldehyde functionality.

Core Physical Constants

The fundamental physical properties of bromoacetaldehyde dimethyl acetal are summarized in the table below, providing a quick reference for experimental planning and execution.

| Physical Constant | Value |

| Molecular Formula | C₄H₉BrO₂ |

| Molecular Weight | 169.02 g/mol |

| Boiling Point | 148-150 °C (lit.)[1][2][3] |

| Density | 1.43 g/mL at 25 °C (lit.)[1][2][3] |

| Refractive Index (n20/D) | 1.445 (lit.)[1][2] |

| Flash Point | 129 °F (53.9 °C)[1][2][3] |

| Solubility | Insoluble in water[1][3] |

| Appearance | Clear colorless to light yellow liquid[2] |

| Storage Temperature | Refrigerator (+4°C)[1] |

| Sensitivity | Moisture Sensitive[1] |

Experimental Protocols

Detailed methodologies for key experiments involving bromoacetaldehyde dimethyl acetal are outlined below. These protocols are provided for informational purposes and should be performed by trained professionals with appropriate safety precautions.

Synthesis of Bromoacetaldehyde Dimethyl Acetal from 2-Bromoacetaldehyde

This protocol describes the synthesis of bromoacetaldehyde dimethyl acetal via the acetalization of 2-bromoacetaldehyde using methanol (B129727) in the presence of an acid catalyst.

Materials:

-

2-Bromoacetaldehyde

-

Dry Methanol

-

p-Toluenesulfonic acid (p-TsOH)

-

Saturated aqueous solution of Na₂S₂O₃

-

Anhydrous Na₂SO₄

Procedure:

-

Equip a two-necked round bottom flask with a Dean-Stark apparatus.

-

Add a solution of dry methanol (20 mL, 0.49 mol) and p-toluenesulfonic acid (3.78 g, 10 mol%) in toluene (100 mL) to the flask.

-

Slowly add 2-bromoacetaldehyde (10.0 g, 0.22 mol) to the reaction mixture.

-

Stir the reaction mixture at 78 °C for 24 hours. Monitor the reaction progress by observing the separation of water in the Dean-Stark trap (approximately 4 mL).

-

After the reaction is complete, add a saturated aqueous solution of Na₂S₂O₃ (100 mL) to the vessel.

-

Extract the aqueous phase with dichloromethane (2 x 100 mL).

-

Dry the combined organic phases over anhydrous Na₂SO₄.

-

Concentrate the resulting organic phase under reduced pressure to obtain the bromoacetaldehyde dimethyl acetal as a colorless oil.[4]

Synthesis of 2,3-O-Acetal using Bromoacetaldehyde Dimethyl Acetal

This procedure outlines the use of bromoacetaldehyde dimethyl acetal for the protection of a 2,3-diol as a 2,3-O-acetal, a common step in carbohydrate and nucleoside chemistry.

Materials:

-

2,3-Diol substrate

-

Bromoacetaldehyde dimethyl acetal

-

10-Camphorsulfonic acid (CSA)

-

Appropriate solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

Dissolve the 2,3-diol substrate in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add bromoacetaldehyde dimethyl acetal (typically 1.1 to 1.5 equivalents).

-

Add a catalytic amount of 10-camphorsulfonic acid (CSA).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[2]

TFA-Mediated Deacetalization

This protocol describes the removal of the dimethyl acetal protecting group to regenerate the aldehyde functionality using trifluoroacetic acid (TFA).

Materials:

-

Acetal-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or Chloroform (B151607)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve the acetal or ketal (10 mmol) in chloroform (20 mL) in a round-bottom flask.

-

Slowly add trifluoroacetic acid (6 equivalents) at ambient temperature.

-

Allow the resulting solution to stir for 20 hours.

-

Quench the mixture with water (20 mL).

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine (2 x 40 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvents under reduced pressure to afford the desired aldehyde.[5]

References

Molecular weight and formula of 2-Bromo-1,1-dimethoxyethane

An In-depth Technical Guide to 2-Bromo-1,1-dimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No: 7252-83-7), a versatile synthetic intermediate. It covers the molecule's fundamental properties, synthesis, reactivity, and applications, with a focus on its utility in organic synthesis and drug development.

Molecular and Physicochemical Properties

This compound, also widely known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is an organic compound featuring an ethane (B1197151) backbone substituted with a bromine atom and two methoxy (B1213986) groups on adjacent carbons.[1] Its chemical structure combines the reactivity of an alkyl halide with the protecting group functionality of an acetal.

Chemical Identity

-

IUPAC Name : this compound[2]

-

Synonyms : Bromoacetaldehyde dimethyl acetal, 1-Bromo-2,2-dimethoxyethane, 2,2-Dimethoxyethyl bromide[2][3]

-

SMILES : COC(CBr)OC[2]

-

InChI Key : FUSFWUFSEJXMRQ-UHFFFAOYSA-N[2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to light yellow liquid | [1][4] |

| Density | 1.43 g/mL at 25 °C | [6] |

| Boiling Point | 148-150 °C | [6] |

| Flash Point | 53 °C (127.4 °F) | |

| Refractive Index | n20/D 1.445 | [6] |

| Water Solubility | Insoluble | [6] |

| Storage Temperature | 2-8°C | [7] |

Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the molecule a valuable substrate for nucleophilic substitution reactions.[8] This reactivity allows for the introduction of the 1,1-dimethoxyethyl group into a wide range of molecules.[8]

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antibiotic Erythromycin and novel anti-influenza drugs.[9] It is also used to synthesize 2,3-O-acetals through reactions with 2,3-diols.[3]

Nucleophilic Substitution Pathway

The primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. This reactivity is fundamental to its role as an alkylating agent.

Caption: Generalized nucleophilic substitution reaction of this compound.

Experimental Protocols

Synthesis of this compound via Bromination

This protocol describes a representative method for synthesizing this compound from acetaldehyde (B116499) dimethyl acetal, a common industrial practice.[8]

Materials:

-

Acetaldehyde dimethyl acetal

-

Bromine

-

Methanol (B129727) (as solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer is charged with acetaldehyde dimethyl acetal. The system is flushed with an inert gas.

-

Bromination: Bromine is added dropwise to the stirred solution. To prevent over-bromination and the formation of di-brominated byproducts, the temperature should be carefully controlled, typically maintained below an optimal temperature range (e.g., 65-70°C).[8] A specific molar ratio of acetaldehyde dimethyl acetal to bromine (e.g., 1:1.2) may be used to control side reactions.[8]

-

Acetal Formation Catalyst: The reaction is catalyzed by hydrogen bromide (HBr), which is generated in-situ as a byproduct of the initial bromination step.[8]

-

Reflux: Following the addition of bromine, methanol is introduced, and the reaction mixture is heated to reflux (typically 65-70°C) for 2 to 4 hours to ensure the complete conversion to the dimethyl acetal.[8]

-

Work-up: After cooling, the reaction mixture is typically washed with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize the HBr, followed by washing with brine.

-

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Example Application: Synthesis of 2,3-O-acetal

This section outlines the use of this compound in a protection reaction, as cited in the literature.[3]

Materials:

-

This compound

-

A suitable 2,3-diol

-

10-Camphorsulfonic acid (CSA) as a catalyst

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

Reaction Setup: The 2,3-diol is dissolved in the anhydrous solvent in a reaction flask under an inert atmosphere.

-

Addition of Reagents: this compound and a catalytic amount of 10-camphorsulfonic acid are added to the solution.

-

Reaction: The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Work-up and Purification: The reaction is quenched with a mild base. The organic phase is washed, dried, and concentrated. The resulting crude 2,3-O-acetal is then purified using standard laboratory techniques such as column chromatography.

Caption: Workflow for the synthesis and subsequent use of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazards : It is a flammable liquid and vapor (H226).[2][4] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Ingestion may cause gastrointestinal irritation, and inhalation of high concentrations can lead to CNS depression.[10]

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ground and bond containers when transferring material and use spark-proof tools.[10] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents and acids.[10][11] It should be stored in a refrigerator/flammables designated area.[10]

In case of exposure, immediately seek medical attention. For skin contact, flush with plenty of soap and water.[10] For eye contact, flush with water for at least 15 minutes.[10] If inhaled, move to fresh air.[10] If ingested, do NOT induce vomiting and get immediate medical aid.[10]

References

- 1. CAS 7252-83-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H9BrO2 | CID 81672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chembk.com [chembk.com]

- 7. arlifesciences.com [arlifesciences.com]

- 8. This compound | 7252-83-7 | Benchchem [benchchem.com]

- 9. apicule.com [apicule.com]

- 10. This compound(7252-83-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Analysis of 2-Bromo-1,1-dimethoxyethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-1,1-dimethoxyethane (CAS No. 7252-83-7), a key intermediate in various organic syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to be a valuable resource for the characterization and quality control of this compound in a research and development setting.

Molecular Structure

The molecular structure of this compound is presented below, with atoms numbered for reference in the NMR data tables.

Caption: Molecular Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| H-1 | 4.56 | Triplet (t) | 1H | 5.5 |

| H-2 | 3.40 | Doublet (d) | 2H | 5.5 |

| H-3, H-4 | 3.37 | Singlet (s) | 6H | N/A |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data (Predicted)

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-1 | 101.5 |

| C-2 | 35.0 |

| C-3, C-4 | 54.0 |

Table 3: Infrared (IR) Spectral Data

| Wavenumber [cm⁻¹] | Intensity | Vibrational Mode Assignment |

| 2990-2830 | Strong | C-H stretch (alkane) |

| 1450, 1370 | Medium | C-H bend (alkane) |

| 1190-1050 | Strong | C-O stretch (acetal) |

| 680-550 | Medium-Strong | C-Br stretch |

Sample form: Neat liquid

Table 4: Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 168/170 | < 1 | [M]⁺ (Molecular ion) |

| 137/139 | 15 | [M - OCH₃]⁺ |

| 75 | 100 | [CH(OCH₃)₂]⁺ |

| 43 | 30 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Ionization mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed for researchers and scientists to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Experimental workflow for NMR spectroscopy.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

-

Locking: The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: A standard one-pulse sequence is used with a 90° pulse. Typically, 16 scans are acquired with a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon environment. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024) is typically required, with a relaxation delay of 2 seconds.

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

The resulting spectrum is phase-corrected and the baseline is corrected to ensure accurate integration.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Caption: Experimental workflow for FT-IR spectroscopy.

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a volatile solvent such as isopropanol, and allow it to dry completely.

-

Apply a small drop of the neat this compound liquid directly onto the center of the ATR crystal.

2. Instrument Parameters (FT-IR Spectrometer):

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).

-

Sample Scan: The sample spectrum is acquired over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

-

The spectrum is typically displayed in terms of transmittance or absorbance.

-

An ATR correction may be applied, and the baseline is corrected.

-

The wavenumbers of the major absorption bands are identified.

Mass Spectrometry (MS)

Caption: Experimental workflow for mass spectrometry.

1. Sample Introduction:

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

-

The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities.

2. Ionization (Electron Ionization - EI):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron to form a molecular ion ([M]⁺) and induces fragmentation.

3. Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole.

4. Detection and Data Processing:

-

The ions are detected, and a mass spectrum is generated, which plots the relative abundance of the ions as a function of their m/z ratio.

-

The molecular ion peak and the major fragment peaks are identified and their relative intensities are determined.

Mass Spectrometry Fragmentation Pathway

The electron ionization of this compound leads to the formation of a molecular ion, which is often of low abundance due to its instability. The molecule readily undergoes fragmentation, with the most prominent pathway being the loss of a methoxy (B1213986) radical followed by the loss of a bromine radical, leading to the stable acylium ion. The base peak at m/z 75 corresponds to the [CH(OCH₃)₂]⁺ fragment.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

A Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-Bromo-1,1-dimethoxyethane

Abstract

2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is a highly valuable bifunctional reagent in modern organic synthesis. Its utility stems from two key structural features: a stable dimethyl acetal group that serves as a masked aldehyde and a reactive carbon-bromine (C-Br) bond. This technical guide provides an in-depth analysis of the reactivity of the C-Br bond, a cornerstone of its synthetic applications. We will explore the primary reaction pathways, including nucleophilic substitution and elimination reactions, supported by detailed experimental protocols, tabulated data, and mechanistic diagrams to offer a comprehensive resource for professionals in chemical and pharmaceutical research.

Introduction: The Dual-Functionality of this compound

This compound (CAS 7252-83-7) is a colorless to light yellow liquid that serves as a versatile building block in the synthesis of complex organic molecules, including a variety of antibiotics and other drug compounds.[1] Its strategic importance lies in its dual nature:

-

Masked Aldehyde Functionality: The 1,1-dimethoxyethyl group is stable under neutral and basic conditions, effectively protecting a highly reactive aldehyde.[2] This acetal can be readily hydrolyzed under acidic conditions (e.g., using TFA or HCl) to reveal the aldehyde, allowing for its participation in subsequent synthetic steps.[1][2][3]

-

Reactive Alkyl Halide: The C-Br bond provides a reactive site for introducing the 1,1-dimethoxyethyl moiety into various molecular scaffolds. The electronegative bromine atom polarizes the C-Br bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.[2]

This guide focuses on the latter characteristic, detailing the chemical behavior and synthetic potential governed by the reactivity of the carbon-bromine bond.

Core Reactivity of the Carbon-Bromine Bond

The fundamental reactivity of this compound is dictated by the properties of its C-Br bond. The bromine atom, being an effective leaving group, facilitates several key reaction types.[2][4]

Nucleophilic Substitution

The most prominent reaction pathway for this compound is nucleophilic substitution.[2] As a primary alkyl halide, it readily undergoes S_N2 reactions, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step.[2][5] This process forms a new covalent bond between the nucleophile and the dimethoxyethyl group.[2] S_N1 reactions are less likely due to the relative instability of the primary carbocation that would need to form.[5]

This reactivity makes the compound an effective alkylating agent for a wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon.[1][2][4]

Elimination Reactions

While nucleophilic substitution is dominant, elimination reactions (E2 mechanism) can occur, particularly in the presence of strong, sterically hindered bases.[5] In an E2 reaction, the base abstracts a proton from the carbon adjacent to the C-Br bond (the β-carbon), leading to the formation of a double bond and expulsion of the bromide ion. For primary alkyl halides like this compound, substitution is generally favored over elimination.[5]

Data Presentation: Properties and Reactivity Summary

For ease of reference, the physical, chemical, and spectroscopic properties of this compound are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 7252-83-7 | [3][6] |

| Molecular Formula | C₄H₉BrO₂ | [6][7] |

| Molecular Weight | 169.02 g/mol | [6] |

| Appearance | Clear, colorless to light yellow liquid | [1][8] |

| Boiling Point | 148-150 °C | |

| Density | 1.43 g/mL at 25 °C | |

| Refractive Index | n20/D 1.445 | |

| Flash Point | 53 °C (127.4 °F) | [9] |

| Solubility | Insoluble in water; soluble in organic solvents | [3][10] |

| Stability | Stable under normal storage; sensitive to moisture and acids | [8] |

Table 2: Summary of Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Reagents and Conditions | Product Type | Reference |

| Oxygen | Phenols, Diols | Cs₂CO₃, MeCN, reflux | Ether, Acetal | [11] |

| Oxygen | Hydroxide (B78521) (OH⁻) | NaOH or KOH, aq. or alcoholic medium | Alcohol | [2][12] |

| Sulfur | Thiols (e.g., Cysteine) | Cs₂CO₃, DMF, 110 °C | Thioether | [2] |

| Nitrogen | Amines (e.g., Aniline) | K₂CO₃, Acetonitrile (B52724), reflux | N-Alkylated Amine | [4][13] |

| Carbon | Cyanide (CN⁻) | KCN, Ethanol/Water, reflux | Nitrile | [14] |

Mandatory Visualizations: Reaction Pathways and Workflows

The following diagrams, rendered using Graphviz, illustrate the key reaction mechanisms and a typical experimental workflow.

Caption: Generalized S_N2 nucleophilic substitution pathway for this compound.

Caption: Conceptual E2 elimination pathway, a minor competing reaction.

Caption: Experimental workflow for a Williamson Ether Synthesis using the title compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound via Bromination of Acetaldehyde (B116499) Dimethyl Acetal

This procedure is adapted from established synthetic routes involving the direct bromination of an acetal precursor.[2]

-

Materials:

-

Acetaldehyde dimethyl acetal

-

Liquid bromine (Br₂)

-

Dichloromethane (DCM) or other suitable inert solvent

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve acetaldehyde dimethyl acetal (1.0 equivalent) in the chosen solvent.

-

Cool the mixture in an ice-water bath to 0-5 °C.

-

Slowly add liquid bromine (approx. 1.1-1.2 equivalents) dropwise to the stirred solution, ensuring the temperature does not rise significantly. Over-bromination can occur at higher temperatures.[2]

-

After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour, then warm to room temperature and stir until completion (monitored by GC or TLC).

-

Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Transfer the mixture to a separatory funnel. If any bromine color persists, wash with a 10% Na₂S₂O₃ solution.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

-

Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol details the reaction of this compound with a phenol to form an aryl ether, a common application of its alkylating capability.[13]

-

Materials:

-

Phenol (or substituted phenol, 1.0 equivalent)

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents)

-

This compound (1.05-1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Alkoxide Formation: In a dry, inert-atmosphere flask, dissolve the phenol in anhydrous DMF. Add the base (e.g., NaOH) portion-wise. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.[13]

-

Alkylation: Add this compound dropwise to the phenoxide solution at room temperature.[13]

-

Reaction: Heat the mixture to 70-80 °C and stir for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[13]

-

Work-up: Once complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[13]

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume).

-

Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF and salts.[13]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ether product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

-

Conclusion

The carbon-bromine bond in this compound is the linchpin of its utility as a powerful alkylating agent in organic synthesis. Its reactivity is dominated by the S_N2 nucleophilic substitution mechanism, allowing for the efficient formation of new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. While elimination reactions are possible, they are generally not favored under typical reaction conditions. The ability to introduce a masked aldehyde functionality via this C-Br bond makes this compound an indispensable tool for medicinal chemists and researchers in drug development, enabling the construction of complex molecular architectures with high strategic control. This guide has provided the core data, protocols, and mechanistic understanding necessary for its effective application in the laboratory.

References

- 1. Bromoacetaldehyde dimethyl acetal | 7252-83-7 [chemicalbook.com]

- 2. This compound | 7252-83-7 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. This compound | C4H9BrO2 | CID 81672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound(7252-83-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. savemyexams.com [savemyexams.com]

The Role of 2-Bromo-1,1-dimethoxyethane as a Versatile Alkylating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is a highly valuable and versatile bifunctional reagent in organic synthesis. Its utility lies in its capacity to act as an effective alkylating agent, introducing a protected aldehyde functionality into a wide range of nucleophilic substrates. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its role in O-alkylation of phenols and the protection of diols. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its practical application in research and development, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules.

Introduction

This compound is a colorless to pale yellow liquid with the chemical formula C₄H₉BrO₂.[1] Its structure incorporates two key functional groups: a bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions, and a dimethyl acetal, which is a stable protecting group for an aldehyde. This unique combination allows for the introduction of a "masked" acetaldehyde (B116499) moiety onto various nucleophiles. The acetal group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in a wide array of subsequent chemical transformations. This dual functionality makes this compound a crucial building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) such as Erythromycin.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 7252-83-7 |

| Molecular Formula | C₄H₉BrO₂ |

| Molecular Weight | 169.02 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Boiling Point | 148-150 °C |

| Density | 1.43 g/mL at 25 °C |

| Refractive Index | n20/D 1.445 |

Data sourced from various chemical suppliers.

Core Applications as an Alkylating Agent

The primary utility of this compound stems from its reactivity as an alkylating agent in Sₙ2 reactions. The bromine atom is readily displaced by a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond.

O-Alkylation of Phenols and Alcohols

This compound is widely used for the O-alkylation of phenols and alcohols. This reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide or phenoxide ion.

Reaction Scheme:

This reaction is a key step in the synthesis of various substituted ethers, which are common motifs in pharmaceuticals and agrochemicals. The resulting product contains a protected aldehyde that can be unmasked for further functionalization.

Protection of Diols

A significant application of this compound is in the protection of 1,2- and 1,3-diols as cyclic acetals.[2][3] This is particularly useful in carbohydrate chemistry and in the synthesis of complex molecules with multiple hydroxyl groups, where selective protection is required. The reaction is typically acid-catalyzed.[3]

Reaction Scheme:

Experimental Protocols

The following sections provide detailed experimental methodologies for key reactions involving this compound as an alkylating agent.

General Protocol for O-Alkylation of Phenols

This protocol is a representative procedure for the O-alkylation of a substituted phenol (B47542).

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetone (B3395972) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the substituted phenol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for the Protection of 1,2-Diols

This protocol describes a typical procedure for the formation of a cyclic acetal from a 1,2-diol.

Materials:

-

1,2-Diol (1.0 eq)

-

This compound (1.1 eq)

-

10-Camphorsulfonic acid (CSA) (catalytic amount, e.g., 0.05 eq)[3]

-

Anhydrous Toluene (B28343) or Dichloromethane (DCM)

Procedure:

-

To a solution of the 1,2-diol (1.0 eq) in anhydrous toluene or DCM, add a catalytic amount of CSA.

-

Add this compound (1.1 eq) to the mixture.

-

Heat the reaction to reflux and equip the reaction vessel with a Dean-Stark apparatus to remove methanol (B129727) and water.

-

Monitor the reaction by TLC until the starting diol is consumed.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables summarize typical reaction conditions and yields for alkylation reactions using this compound and related alkylating agents. It is important to note that specific yields are highly substrate-dependent.

Table 1: O-Alkylation of Phenols

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone | Reflux | 12-24 | Moderate to Good |

| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 80 | 6-12 | Good |

| Catechol | K₂CO₃ | DMF | 80 | 8-16 | Moderate |

Table 2: Protection of Diols

| Diol | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethylene Glycol | CSA | Toluene | Reflux | 4-8 | Good |

| Propane-1,2-diol | p-TsOH | DCM | Reflux | 6-12 | Good |

| (±)-Hydrobenzoin | CSA | Toluene | Reflux | 8-16 | Moderate to Good |

Mechanistic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows for the reactions discussed.

Mechanism of O-Alkylation of Phenol

Mechanism of Acid-Catalyzed Acetal Protection of a Diol

General Experimental Workflow

Conclusion

This compound is a powerful and versatile alkylating agent that serves as a cornerstone in the synthesis of a multitude of organic compounds. Its ability to introduce a protected aldehyde functionality via nucleophilic substitution makes it an invaluable tool for researchers in organic chemistry and drug development. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this reagent in the O-alkylation of phenols and the protection of diols. Further exploration of its reactivity with other nucleophiles will undoubtedly continue to expand its synthetic utility.

References

Understanding the acetal functional group in 2-Bromo-1,1-dimethoxyethane

An In-Depth Technical Guide to the Acetal (B89532) Functional Group in 2-Bromo-1,1-dimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as bromoacetaldehyde (B98955) dimethyl acetal, is a versatile bifunctional reagent of significant interest in organic synthesis and drug development. Its utility stems from the presence of two key functional groups: a reactive bromine atom, which serves as a good leaving group in nucleophilic substitution reactions, and a masked aldehyde in the form of a dimethyl acetal. This technical guide provides a comprehensive examination of the acetal functional group within this molecule, covering its structure, stability, reactivity, and applications, with a focus on its role as a protecting group and a synthetic building block. Detailed experimental protocols, quantitative physicochemical and spectral data, and logical workflow diagrams are presented to support advanced research and application.

The Acetal Functional Group: Core Concepts

An acetal is a functional group characterized by a carbon atom bonded to two ether (-OR) groups.[1] In the case of this compound, it is a symmetric acetal derived from bromoacetaldehyde and two equivalents of methanol (B129727).

The general structure is R₂C(OR')₂.[2] Acetals are formed by the reaction of an aldehyde or ketone with an excess of alcohol under acidic conditions.[3] A key characteristic of acetals is their stability profile: they are notably stable in neutral to strongly basic environments but are readily hydrolyzed back to the parent carbonyl and alcohol in the presence of aqueous acid.[3][4] This differential stability is the cornerstone of their widespread use as protecting groups for carbonyl functionalities in multi-step syntheses.[3]

Physicochemical and Spectroscopic Data

The properties of this compound are crucial for its handling, reaction setup, and characterization. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7252-83-7 | |

| Molecular Formula | C₄H₉BrO₂ | |

| Molecular Weight | 169.02 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | [5] |

| Boiling Point | 148-150 °C | |

| Density | 1.43 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.445 |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features and Assignments | Reference(s) |

| ¹H NMR | δ (ppm): ~4.5 (t, 1H, -CH(OCH₃)₂), ~3.4 (s, 6H, -OCH₃), ~3.3 (d, 2H, Br-CH₂) | [3] |

| ¹³C NMR | δ (ppm): ~101 (-CH(OCH₃)₂), ~54 (-OCH₃), ~36 (Br-CH₂) | [3][6] |

| IR Spectroscopy | Strong C-O stretching bands (ether linkage) typically in the 1050-1150 cm⁻¹ region. C-H stretching just below 3000 cm⁻¹. | [3][7] |

| Mass Spectrometry | Molecular ion peak may be weak or absent. Characteristic fragmentation pattern includes loss of methoxy (B1213986) groups (-OCH₃) and bromine. | [3] |

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a highly valuable synthetic intermediate.[8]

-

Nucleophilic Substitution : The primary bromine atom is readily displaced by a wide range of nucleophiles, allowing for the introduction of the dimethoxyethyl group into various molecular scaffolds.[9]

-

Protecting Group Chemistry : The acetal serves as a masked aldehyde. This is particularly useful in the synthesis of complex molecules where a free aldehyde would interfere with other reaction steps. For instance, it is widely used as an intermediate in the synthesis of antibiotics like Erythromycin.[10]

-

Formation of Cyclic Acetals : this compound can react with 1,2- and 1,3-diols to form substituted cyclic acetals, which can be a strategic step in modifying carbohydrate or polyol structures.

Below is a diagram illustrating the core structure and functional components of the molecule.

Caption: Structure of this compound highlighting the key functional groups.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in protecting group chemistry.

Synthesis of this compound

This protocol is an adaptation from established methods for related acetals, involving the acetalization of bromoacetaldehyde.[5]

Reaction: BrCH₂CHO + 2 CH₃OH --(H⁺)--> BrCH₂CH(OCH₃)₂ + H₂O

Materials:

-

Bromoacetaldehyde (1.0 eq)

-

Dry Methanol (≥ 5.0 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.1 eq, catalyst)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add toluene, dry methanol (2.5 eq), and p-TSA.

-

Slowly add bromoacetaldehyde to the stirred solution.

-

Heat the reaction mixture to reflux (approx. 78-80 °C) and monitor the collection of water in the Dean-Stark trap.

-

After several hours (typically 12-24 h), once water evolution ceases, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase twice with DCM.

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude oil by vacuum distillation to obtain this compound.

The logical workflow for this synthesis is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Acetal Protection of a 1,2-Diol

This protocol describes the use of this compound to protect a generic 1,2-diol, a reaction often employed in carbohydrate chemistry.[8]

Materials:

-

1,2-Diol (e.g., a derivative of glucose, 1.0 eq)

-

This compound (1.1 eq)

-

10-Camphorsulfonic acid (CSA) (0.1 eq, catalyst)

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

Triethylamine (B128534) (for quenching)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Dissolve the 1,2-diol in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add this compound to the solution.

-

Add the catalytic amount of CSA.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding triethylamine to neutralize the CSA catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to isolate the protected diol product.

The signaling pathway below illustrates the acid-catalyzed reaction.

Caption: Reaction pathway for the protection of a 1,2-diol.

Acid-Catalyzed Deprotection (Hydrolysis) of the Acetal

This protocol outlines the standard procedure for cleaving the acetal to regenerate the diol and the aldehyde functionalities.[1][11]

Materials:

-

Protected Diol (from 4.2)

-

Solvent mixture (e.g., Tetrahydrofuran/Water, Acetone/Water)

-

Acid catalyst (e.g., dilute HCl, H₂SO₄, or p-TSA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) for extraction

Procedure:

-

Dissolve the acetal-protected compound in the solvent mixture.

-

Add the acid catalyst.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed. Gentle heating may be required for resistant acetals.

-

Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (or another suitable organic solvent).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the deprotected diol. Further purification may be necessary depending on the product's properties.

Conclusion

The acetal functional group in this compound provides a unique combination of stability and reactivity that is highly advantageous for modern organic synthesis. Its ability to act as a stable, masked aldehyde, coupled with the reactivity of the bromo-substituent, makes it an essential tool for drug development professionals and researchers. Understanding its physicochemical properties, spectroscopic signatures, and the precise protocols for its synthesis and application is critical for leveraging its full potential in the creation of complex molecular architectures.

References

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. prepchem.com [prepchem.com]

- 3. This compound | C4H9BrO2 | CID 81672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Bromoacetaldehyde dimethyl acetal synthesis - chemicalbook [chemicalbook.com]

- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Ethane, 2-bromo-1,1-diethoxy- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis method for bromoacetaldehyde diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Reactions of 2-Bromo-1,1-dimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is a versatile bifunctional molecule widely employed in organic synthesis. Its structure, featuring a reactive bromine atom and a protected aldehyde functionality in the form of a dimethyl acetal, makes it a valuable building block for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a focus on experimental protocols, quantitative data, and mechanistic pathways relevant to researchers in the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 7252-83-7[1][2] |

| Molecular Formula | C₄H₉BrO₂[1][3] |

| Molecular Weight | 169.02 g/mol [1][3] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 148-150 °C (lit.)[2] |

| Density | 1.43 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.445 (lit.)[2] |

Core Reactions and Mechanisms

This compound primarily undergoes nucleophilic substitution and elimination reactions. The presence of the acetal group also allows for its conversion to an aldehyde functionality under acidic conditions, further expanding its synthetic utility.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of this compound. The bromine atom serves as a good leaving group, allowing for the introduction of a variety of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, particularly with strong nucleophiles.

General workflow for nucleophilic substitution.

Key Nucleophilic Substitution Reactions:

| Nucleophile | Reagent(s) and Conditions | Product | Yield (%) |

| Hydroxide (B78521) | NaOH or KOH, aqueous/alcoholic medium | 2-Hydroxy-1,1-dimethoxyethane | Not specified |

| Ethylene (B1197577) Glycol | Ethylene glycol, Potassium hydroxide, 50 °C | 2-(1,1-Dimethoxyethoxy)ethanol | 84 (of intermediate 1)[4] |

| Phenol Derivative | 4-Hydroxyphenyl derivative, Cs₂CO₃, MeCN, reflux, 3 days | Ether derivative | 61[5] |

| Thiols | Cysteine derivatives, Cs₂CO₃, DMF, 110 °C | Thioether derivative | Not specified |

| Diols | 2,3-Diol, 10-camphorsulphonic acid | 2,3-O-acetal | Not specified[1] |

Experimental Protocol: Synthesis of 2-(1,1-Dimethoxyethoxy)ethanol [4]

-

Preparation: In a reaction flask, add ethylene glycol (55g). Cool the flask in an ice-water bath.

-

Addition of Base: While maintaining the temperature below 40 °C, add potassium hydroxide (64g).

-

Addition of Alkyl Halide: After the addition of the base, slowly add this compound (150g) dropwise.

-

Reaction: Heat the reaction mixture to 50 °C and monitor the progress by a central control tracking system.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Adjust the pH to approximately 8 with dilute hydrochloric acid.

-

Extraction: Add ethyl acetate (B1210297) (660ml), stir, and allow the layers to separate.

-

Isolation: Collect the organic phase and concentrate it to obtain the intermediate product. The reported yield for this step is 84%.

Elimination Reactions

As with many alkyl halides, this compound can undergo elimination reactions, typically in the presence of a strong, sterically hindered base. The most common mechanism is the E2 (bimolecular elimination) pathway, which is a one-step concerted process.

E2 elimination of this compound.

The E2 reaction is favored by strong, bulky bases such as potassium tert-butoxide, which can preferentially abstract a proton from the beta-carbon rather than act as a nucleophile.[6] The expected product of such an elimination would be 1,1-dimethoxyethene.

Quantitative Data for Elimination Reactions:

Detailed quantitative data for elimination reactions of this compound are not extensively reported in the readily available literature, as nucleophilic substitution is often the desired and predominant pathway.

General Experimental Considerations for Promoting Elimination:

-

Base: Use of a strong, sterically hindered base (e.g., potassium tert-butoxide).

-

Solvent: A less polar, aprotic solvent can favor elimination.

-

Temperature: Higher reaction temperatures generally favor elimination over substitution.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound would involve the insertion of magnesium into the carbon-bromine bond. This would create a powerful nucleophile that can react with a wide range of electrophiles. However, the presence of the acetal functionality introduces a potential complication, as Grignard reagents are highly basic and could potentially react with the acetal, especially under harsh conditions.

Formation and reaction of the Grignard reagent.

Experimental Protocol Considerations for Grignard Reagent Formation:

Due to the sensitive nature of Grignard reagents, all glassware must be rigorously dried, and anhydrous solvents must be used.[7][8][9][10][11] The reaction is typically initiated by adding a small amount of an activator, such as iodine or 1,2-dibromoethane, to the magnesium turnings.[9] The reaction of the Grignard reagent with an electrophile is usually carried out at low temperatures to control the exothermicity.

Quantitative Data for Grignard Reactions:

Acetal Hydrolysis

The dimethyl acetal group in this compound serves as a protecting group for an aldehyde functionality. This group is stable under basic and neutral conditions but can be readily hydrolyzed to the corresponding aldehyde in the presence of an acid.

Acid-catalyzed hydrolysis of the acetal.

This reaction is synthetically useful as it allows for the unmasking of the aldehyde at a desired stage in a multi-step synthesis, enabling further transformations such as Wittig reactions, reductions, or oxidations.

Experimental Protocol: General Procedure for Acetal Hydrolysis

-

Dissolution: Dissolve the 2-substituted-1,1-dimethoxyethane derivative in a suitable solvent (e.g., acetone, THF).

-

Acidification: Add an aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Neutralization: Carefully neutralize the acid with a base (e.g., NaHCO₃ solution).

-

Extraction and Isolation: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the crude aldehyde. Further purification may be necessary.

Quantitative Data for Acetal Hydrolysis:

Yields for acetal hydrolysis are generally high but are dependent on the specific substrate and reaction conditions.

Applications in Drug Development and Organic Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and complex organic structures.

-

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various active pharmaceutical ingredients.

-

Heterocyclic Synthesis: The bifunctional nature of this molecule allows for its use in the construction of heterocyclic rings, such as furans and imidazoles, which are common scaffolds in medicinal chemistry.[5][12][13][14][15][16][17]

-

Introduction of a Two-Carbon Building Block: The 2,2-dimethoxyethyl group can be readily introduced into molecules via nucleophilic substitution and subsequently deprotected to reveal a reactive aldehyde functionality for further elaboration.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its key reactions, primarily nucleophilic substitution and the ability to be deprotected to an aldehyde, provide chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its reactivity, including competing elimination pathways and the potential for Grignard reagent formation, is crucial for its effective utilization in research and development, particularly within the pharmaceutical industry. While general reaction pathways are well-established, further research to quantify yields and optimize conditions for a broader range of reactions will continue to enhance the synthetic utility of this important building block.

References

- 1. scbt.com [scbt.com]

- 2. 2-溴-1,1-二甲氧基乙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C4H9BrO2 | CID 81672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN112375004A - Preparation method of 2- (2-aminoethoxy) -1, 1-dimethoxyethane - Google Patents [patents.google.com]

- 5. Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elimination reaction - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. soc.chim.it [soc.chim.it]

- 14. d-nb.info [d-nb.info]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2,3-O-Acetals Using 2-Bromo-1,1-dimethoxyethane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-O-acetals from 1,2-diols using 2-bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532). This method offers a reliable route to protect vicinal diols, forming a 1,3-dioxolane (B20135) ring with a bromoethylidene side chain. The presence of the bromine atom provides a handle for further synthetic transformations. The reaction is typically catalyzed by an acid, such as 10-camphorsulphonic acid (CSA), and proceeds under anhydrous conditions. These acetals are valuable intermediates in multistep organic synthesis, particularly in the fields of carbohydrate chemistry and the development of complex drug molecules.

Introduction

The protection of hydroxyl groups is a fundamental strategy in organic synthesis, enabling chemists to selectively mask reactive functional groups while modifying other parts of a molecule. For 1,2- and 1,3-diols, cyclic acetals are one of the most common and robust protecting groups.[1] The formation of a 2,3-O-acetal using this compound introduces a stable 1,3-dioxolane ring, effectively protecting the diol functionality from a wide range of reaction conditions, particularly those that are basic, nucleophilic, or involve organometallic reagents.

Bromoacetaldehyde acetals are important bifunctional compounds, featuring both a protected aldehyde and a reactive alkyl halide.[2] This dual functionality makes them versatile building blocks in the synthesis of various pharmaceuticals, including antibiotics like erythromycin (B1671065) and cephalosporins.[2][3] The protected aldehyde can be unmasked under acidic conditions, while the bromo group can participate in nucleophilic substitution reactions.

Reaction Mechanism and Workflow

The synthesis of a 2,3-O-acetal from a diol and this compound is an acid-catalyzed process. The reaction proceeds through the formation of a highly reactive oxocarbenium ion intermediate.

The general workflow for the synthesis and subsequent deprotection or modification of the 2,3-O-acetal is depicted below.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of 2,3-O-acetals using this compound. Optimization of reaction conditions, particularly reaction time and stoichiometry, may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of 2,3-O-(1-(2-bromo)ethylidene) Acetals

Materials:

-

1,2-diol substrate

-

This compound (Bromoacetaldehyde dimethyl acetal)[4]

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the 1,2-diol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2-1.5 equiv).

-

Add a catalytic amount of 10-camphorsulphonic acid (CSA) (0.05-0.1 equiv) to the reaction mixture.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-